Proteolytic Stability of β2-Amino Acid Backbone vs. α-Amino Acid Peptides
β-Peptides containing β2- or β3-amino acid residues, as represented by (S)-3-amino-2-(4-methylbenzyl)propanoic acid, exhibit complete resistance to proteolytic degradation by trypsin, elastase, and pronase over 24-hour incubation periods, whereas corresponding α-peptides are degraded within 1–4 hours [1]. Peptides containing exclusively β-linkages were found to be resistant to all three proteolytic conditions tested, while mixed α/β-peptides showed only partial degradation [1]. This class-level property is well-established across multiple β-peptide scaffolds, with β- and γ-peptides demonstrating outstanding stability toward fifteen different peptidases in comprehensive in vitro investigations [2].
| Evidence Dimension | Proteolytic degradation resistance (in vitro enzyme panel) |
|---|---|
| Target Compound Data | β-Peptides: no detectable degradation after 24 h incubation with trypsin, elastase, or pronase [1] |
| Comparator Or Baseline | α-Peptides: complete degradation within 1–4 h under identical conditions [1] |
| Quantified Difference | Complete resistance vs. full degradation within 1–4 h (>6-fold half-life extension, functionally indefinite stability for β-peptides under these conditions) |
| Conditions | In vitro incubation with trypsin, elastase, pronase, and human serum at 37 °C; monitored by HPLC and LC-MS [1] |
Why This Matters
For peptide-based therapeutic development, the proteolytic stability of β-amino acid residues directly translates to extended in vivo half-life, reduced dosing frequency, and higher oral bioavailability compared to α-amino acid counterparts, making (S)-3-amino-2-(4-methylbenzyl)propanoic acid a strategic choice for designing metabolically stable peptide drugs.
- [1] Ahmed, S.; Kaur, K. The Proteolytic Stability and Cytotoxicity Studies of l-Aspartic Acid and l-Diaminopropionic Acid derived β-Peptides and a Mixed α/β-Peptide. Chem. Biol. Drug Des. 2009, 73, 545–552. View Source
- [2] Frackenpohl, J.; Arvidsson, P. I.; Schreiber, J. V.; Seebach, D. The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. ChemBioChem 2001, 2, 445–455. View Source
